tert-butyl N-[4-[(2-methyl-1,2,4-triazol-3-yl)amino]-4-oxobutyl]carbamate
Description
tert-Butyl N-[4-[(2-methyl-1,2,4-triazol-3-yl)amino]-4-oxobutyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group and a triazole moiety
Properties
IUPAC Name |
tert-butyl N-[4-[(2-methyl-1,2,4-triazol-3-yl)amino]-4-oxobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O3/c1-12(2,3)20-11(19)13-7-5-6-9(18)16-10-14-8-15-17(10)4/h8H,5-7H2,1-4H3,(H,13,19)(H,14,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXXTOZMLBSUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NC1=NC=NN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-[(2-methyl-1,2,4-triazol-3-yl)amino]-4-oxobutyl]carbamate typically involves multiple stepsThe reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-[(2-methyl-1,2,4-triazol-3-yl)amino]-4-oxobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazole moiety, while reduction could lead to the formation of reduced carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[4-[(2-methyl-1,2,4-triazol-3-yl)amino]-4-oxobutyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole moiety is known for its biological activity, making this compound a candidate for drug development and other biomedical applications .
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its chemical stability and reactivity make it suitable for use in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[(2-methyl-1,2,4-triazol-3-yl)amino]-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and triazole derivatives, such as:
- tert-Butyl carbamate
- 1,2,4-Triazole derivatives
Uniqueness
What sets tert-butyl N-[4-[(2-methyl-1,2,4-triazol-3-yl)amino]-4-oxobutyl]carbamate apart is its combination of a carbamate group with a triazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other compounds with only one of these functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
